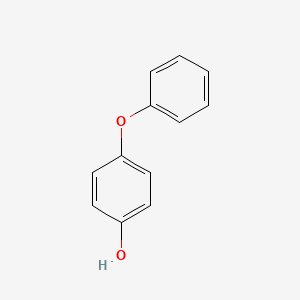

4-Phenoxyphenol

描述

4-Phenoxyphenol (C₁₂H₁₀O₂; molecular weight: 186.21 g/mol) is a phenolic compound characterized by a hydroxyl group attached to a biphenyl ether structure. It is also known by synonyms such as hydroquinone monophenyl ether and p-phenoxyphenol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of poly(ether sulfones) , bioactive derivatives , and lignin model compounds . Its applications span anti-cancer research, where derivatives induce apoptosis and autophagy in hepatocellular carcinoma cells , and sustainable chemistry, where it models lignin’s 4-O-5 ether bonds for depolymerization studies . Synthetically, this compound is produced via catalytic oxidation of diphenyl ether or copper-mediated coupling reactions .

属性

IUPAC Name |

4-phenoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBDGXGICLIJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28515-80-2 | |

| Record name | Phenol, 4-phenoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28515-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022127 | |

| Record name | 4-Phenoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-82-3 | |

| Record name | 4-Phenoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Phenoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXYPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83R742GJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Traditional Synthesis Methods

Parachlorophenol-Phenol Condensation

The classical route involves condensation of p-chlorophenol with phenol under alkaline conditions. Early implementations utilized potassium hydroxide or sodium hydroxide in toluene, refluxing to facilitate nucleophilic aromatic substitution. A typical reaction equation is:

$$

\text{p-Chlorophenol} + \text{Phenol} \xrightarrow{\text{KOH}} \text{4-Phenoxyphenol} + \text{HCl}

$$

However, this method faced limitations, including:

Industrial-Scale Optimizations

Continuous-Flow Reactor Synthesis

The patent CN113429268A introduces a high-efficiency continuous-flow process combining ultrasonic activation and precise stoichiometric control. Key steps include:

- Salt formation : Refluxing potassium hydroxide, phenol, and toluene to dehydrate and form phenoxide.

- Continuous reaction : Pumping phenoxide (Material A) and p-chlorophenol/phenol mixture (Material B) into a pipeline reactor at 160–180°C under ultrasonication.

- Post-treatment : Acidification, toluene extraction, and vacuum distillation to isolate this compound.

Table 1: Optimized Reaction Parameters and Outcomes

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |

|---|---|---|---|---|---|

| KOH:Phenol ratio | 1:5.7 | 1:5.0 | 1:5.5 | 1:5.5 | 1:5.4 |

| p-ClPh:Phenol ratio | 1:1.6 | 1:2.0 | 1:1.47 | 1:1.47 | 1:1.65 |

| Flux (Material A, kg/h) | 643 | 630 | 645 | 635 | 655 |

| Flux (Material B, kg/h) | 329 | 310 | 335 | 320 | 340 |

| Reaction temp (°C) | 170–175 | 170–175 | 170–175 | 170 | 175 |

| Crude purity (%) | 96.1 | 97.2 | 96.5 | 96.8 | 97.0 |

| Impurity A (%) | 2.5 | 2.1 | 2.3 | 2.5 | 1.9 |

| Yield (%) | 95.7 | 96.5 | 95.8 | 95.9 | 97.4 |

This method achieves >95.7% yield and <2.5% impurity via:

Solvent and Catalyst Innovations

Recent advancements replace toluene with methylbenzene in post-reaction extractions, reducing environmental footprint without compromising yield. Additionally, substituting sodium hydroxide with potassium hydroxide improves phenoxide stability at elevated temperatures (165–175°C).

Alternative Synthetic Routes

Copper-Catalyzed Coupling

ChemicalBook documents a catalytic approach using p-benzoquinone and phenylboronic acid in methanol with copper(II) ferrite (CuFe₂O₄):

$$

\text{p-Benzoquinone} + \text{Phenylboronic acid} \xrightarrow{\text{CuFe}2\text{O}4} \text{this compound}

$$

Key Conditions:

- Catalyst loading : 5 mol% CuFe₂O₄.

- Solvent : Methanol at room temperature (20°C).

- Reaction time : 24 hours.

- Yield : 86%.

While milder than industrial methods, this route suffers from lower yields and scalability challenges.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional batch | 84 | 85 | Moderate | High (solvent waste) |

| Continuous-flow | 95.7–97.4 | 96.1–97.2 | High | Reduced |

| CuFe₂O₄ catalysis | 86 | N/A | Low | Low |

The continuous-flow process outperforms alternatives in yield and purity, attributed to:

化学反应分析

Types of Reactions: 4-Phenoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated phenols.

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 4-phenoxyphenol derivatives in cancer treatment. One notable derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has shown promising results against hepatocellular carcinoma (HCC) cells. Research indicates that 4-HPPP inhibits cell proliferation and induces apoptosis selectively in HCC cell lines, such as Huh7 and Ha22T. The mechanism involves the downregulation of α-tubulin and the activation of pro-apoptotic factors like cleaved caspase-3 and Bax, suggesting a pathway involving DNA damage and autophagy .

1.2 Lung Cancer Treatment

Further investigations into 4-HPPP revealed its antiproliferative effects on lung cancer cells, specifically non-small-cell lung cancer (NSCLC). The compound induces apoptosis through mechanisms such as aneuploidization and ATR DNA repair signaling pathways. These findings suggest that this compound derivatives could be developed into effective treatments for various cancer types .

Agricultural Applications

2.1 Pesticide Intermediate

this compound serves as a crucial intermediate in the synthesis of several pesticides, including fenoxycarb and pyriproxyfen. These pesticides are widely used for their effectiveness against pests while exhibiting low toxicity to non-target species . The synthesis method for this compound involves refluxing potassium hydroxide with phenol and toluene, yielding high purity products suitable for industrial applications .

Environmental Applications

3.1 Ozonation Studies

Research into the ozonation kinetics of this compound has been conducted to assess its environmental impact, particularly regarding water treatment processes. Studies indicate that the compound can undergo heterogeneous ozonation, which is relevant for understanding its degradation in aquatic environments . This knowledge is crucial for developing effective wastewater treatment protocols that minimize environmental contamination.

作用机制

The mechanism of action of 4-Phenoxyphenol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and regulating autophagy . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

相似化合物的比较

Table 3: Lignin Model Compound Reactivity

Binding Affinity in AgrA Inhibition

In anti-quorum sensing studies, this compound shows binding affinity comparable to carnosic acid (CA) and 9H-xanthene-9-carboxylic acid, with docking scores of −4.471 kcal/mol (this compound) vs. −4.546 kcal/mol (9H-xanthene-9-carboxylic acid) . Both compounds form hydrogen bonds with AgrA’s Ile238, but CA’s catechol moiety provides additional hydrophobic stabilization .

生物活性

4-Phenoxyphenol, also known as 4-HPPP, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the induction of apoptosis and modulation of cellular signaling pathways. Key mechanisms include:

- Induction of DNA Damage : 4-HPPP has been shown to increase levels of γH2AX, a marker for DNA double-strand breaks, indicating that it induces DNA damage in cancer cells .

- Regulation of Autophagy : The compound influences autophagic processes, which can lead to cell death in certain cancer types .

- Inhibition of Pro-Survival Pathways : In hepatocellular carcinoma (HCC) cells, treatment with 4-HPPP downregulates pro-survival proteins such as phosphorylated Akt and survivin, enhancing its cytotoxic effects .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound selectively inhibits the growth of various cancer cell lines. Notable findings include:

- Hepatocellular Carcinoma (HCC) : 4-HPPP exhibits significant anti-cancer activity against Huh7 and Ha22T HCC cell lines. It induces apoptosis and inhibits proliferation through mechanisms involving ERK and Akt signaling pathways .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Huh7 | 10 | Induces apoptosis via DNA damage |

| Ha22T | 15 | Resistance linked to ERK pathway activation |

- Lung Cancer : The compound has also shown selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells. It was found to increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis .

Case Studies

- Study on HCC Cells : A study reported that treatment with 10 μM of 4-HPPP resulted in a significant reduction in colony formation in Huh7 cells while exhibiting less effect on Ha22T cells. This discrepancy highlights the selective nature of 4-HPPP's cytotoxicity .

- Lung Cancer Research : Another investigation indicated that 4-HPPP caused aneuploidization in NSCLC cells, further supporting its role as a potential therapeutic agent against lung cancer by disrupting normal cell cycle processes .

常见问题

Q. What are the key physicochemical properties of 4-Phenoxyphenol critical for experimental design?

- Methodological Answer: Key properties include a LogP of 3.35 (indicating moderate lipophilicity) and a topological polar surface area (tPSA) of 29.46 Ų, which influence solubility and bioavailability . The SMILES structure (OC1C=CC(OC2C=CC=CC=2)=CC=1) and InChIKey (ZSBDGXGICLIJGD-UHFFFAOYSA-N) are essential for computational modeling and database searches . Researchers should prioritize solvent compatibility based on these properties (e.g., using polar aprotic solvents for reactions requiring nucleophilic activation).

Q. How should researchers ensure reproducibility in quantifying this compound in biological samples?

- Methodological Answer: Reproducibility requires standardized analytical methods (e.g., LC-MS/MS) and rigorous biomarker time definitions. Evidence from biomarker studies reports intraclass correlation coefficients (ICC) of 0.65–0.85 and within-subject coefficients of variation (CV% WS) <15%, highlighting the need for repeated measurements and controlled biospecimen storage conditions . Adjustments for confounding variables (e.g., diet, metabolism) and adherence to protocols like those in ’s reproducibility tables are critical.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Immediate eye flushing with water (10–15 minutes) and decontamination of skin using soap and water are mandatory . Use fume hoods to avoid inhalation and store the compound in airtight containers away from oxidizing agents. Safety data sheets (SDS) from TCI America emphasize avoiding long-term storage due to degradation risks . Researchers must consult institutional guidelines for waste disposal aligned with federal/state regulations.

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying this compound oxidation mechanisms?

- Methodological Answer: Mechanistic discrepancies (e.g., PCET vs. HAT pathways) can be addressed using deuterium kinetic isotope effects (KIE). For this compound, a KIE of 1.66 suggests proton transfer in the rate-determining step (PCET), whereas KIE >4 in tert-butylphenols indicates HAT dominance . Linear free-energy relationships (LFER) plotting (RT/F)lnk₂ versus oxidation potential (Eₒₓ) further validate mechanistic assignments . Contradictions may arise from substituent electronic effects, necessitating controlled studies with structurally analogous phenols.

Q. What methodological considerations are critical when investigating substituent effects on this compound reactivity?

- Methodological Answer: Substituent positioning (ortho/para) significantly impacts reactivity. For example, para-phenolic groups enhance electrophilic aromatic substitution rates due to resonance stabilization, as observed in coal catalytic pretreatments . Researchers should employ systematic substitution (e.g., electron-donating/withdrawing groups) and monitor rate constants (k₂) via stopped-flow kinetics. Comparative studies with 2,4-di-tert-butylphenol (KIE = 4.72) highlight the role of steric hindrance in altering mechanisms .

Q. How should researchers design experiments to differentiate between proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT) mechanisms in this compound oxidation?

- Methodological Answer: Use temperature-controlled kinetic experiments (e.g., at -90°C) to isolate isotopic effects. Measure k₂(O-H)/k₂(O-D) ratios: KIE ≈1.6–1.7 supports PCET, while KIE >3 indicates HAT . Pair this with electrochemical analysis (cyclic voltammetry) to correlate Eₒₓ with lnk₂ slopes. For heterodinuclear Ni/Cu catalysts, mechanistic shifts (PCET to HAT) under varying ligand fields can be probed via XAS spectroscopy .

Data Contradiction Analysis

- Example: Conflicting KIEs in oxidation studies (e.g., 1.66 vs. 4.72) arise from divergent mechanisms. Researchers must contextualize data by comparing substituent electronic profiles and catalyst coordination environments. Cross-referencing with LFER plots (slope ≈-0.61 for PCET ) ensures mechanistic consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。